N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide
Description
N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide is a hydrazone derivative characterized by a pyridine-2-carbohydrazide backbone and a benzylidene group substituted with a para-benzyloxy moiety. The (E)-configuration of the azomethine (C=N) bond is critical for its structural stability and intermolecular interactions. This compound shares structural motifs with other carbohydrazide derivatives, which are widely studied for their biological activities, coordination chemistry, and material science applications .
Properties
Molecular Formula |
C20H17N3O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-20(19-8-4-5-13-21-19)23-22-14-16-9-11-18(12-10-16)25-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,23,24)/b22-14+ |
InChI Key |
PBJDPJXLYMDISU-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its role in drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide involves its interaction with molecular targets such as enzymes and proteins. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the compound’s aromatic rings allow it to interact with biological membranes and proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzylidene Group
The para-benzyloxy substituent in the target compound distinguishes it from analogs with alternative aromatic substituents:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The benzyloxy group in the target compound provides moderate electron-donating effects compared to methoxy (stronger donor) or nitro (withdrawing) groups. This influences redox behavior and metal coordination .
- Steric Effects : Para-substituted derivatives (e.g., benzyloxy, methoxy) minimize steric hindrance, favoring planar molecular geometries critical for crystal packing and biological target binding .
Backbone Modifications: Pyridine vs. Quinoline and Triazole
Variations in the heterocyclic backbone significantly alter physicochemical and biological properties:
Key Observations :
- Chelation Capacity: Pyridine-2-carbohydrazides exhibit stronger metal-binding capabilities compared to quinoline derivatives due to the spatial arrangement of donor atoms .
- Biological Activity : Triazole-containing analogs (e.g., ZE-4b) often show enhanced antimicrobial activity due to the sulfanyl moiety’s electronegativity .
Crystallographic and Spectroscopic Comparisons
Crystallography:
- Azomethine Configuration : All hydrazones in the evidence adopt the (E)-configuration, confirmed by single-crystal X-ray diffraction (e.g., C=N bond lengths ~1.27–1.30 Å) .
- Packing Interactions : The benzyloxy group in the target compound facilitates C–H···π interactions, whereas methoxy derivatives rely on hydrogen bonding via O–H···N contacts .
Spectroscopy:
- IR Spectra : The target compound’s carbonyl (C=O) stretch appears at ~1650–1680 cm⁻¹, consistent with similar hydrazones. Benzyloxy C–O–C vibrations are observed at ~1250 cm⁻¹ .
- NMR Data : The para-benzyloxy proton signals in the target compound resonate downfield (δ ~7.5–8.0 ppm) compared to methoxy analogs (δ ~3.8–4.0 ppm for OCH₃) .
Biological Activity
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound features a hydrazone linkage that is significant for its biological properties. The compound can be synthesized through the condensation of 4-(benzyloxy)benzaldehyde with pyridine-2-carbohydrazide. The reaction typically involves refluxing the reactants in an appropriate solvent, often yielding the product in good to excellent purity.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The hydrazone functional group allows for potential interactions with enzymes and receptors involved in disease processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial in cancer progression or inflammatory pathways.
- Modulation of Gene Expression : It can influence gene expression related to tumor growth and metastasis through epigenetic mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The inhibition was linked to the compound's ability to induce apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Overview
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colon) | 10 | Induction of apoptosis |
| A549 (Lung) | 12 | Cell cycle arrest at G2/M phase |
| MCF-7 (Breast) | 8 | Inhibition of migration |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro assays showed that it effectively reduced the production of pro-inflammatory cytokines in activated macrophages.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Concentration (µM) | Inhibition (%) |
|---|---|---|
| TNF-α | 5 | 70 |
| IL-6 | 5 | 65 |
| IL-1β | 5 | 60 |
Case Studies
-
Case Study on Anticancer Activity :
A study conducted on HCT-116 colon cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis. -
Case Study on Anti-inflammatory Activity :
In a murine model of inflammation induced by carrageenan, administration of the compound led to a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
